(4-Ethynylcyclohexyl)methanol

Description

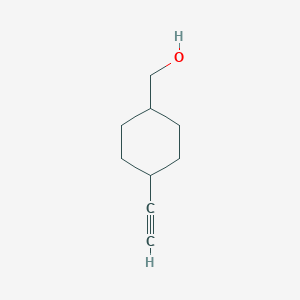

Structure

3D Structure

Properties

IUPAC Name |

(4-ethynylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-8-3-5-9(7-10)6-4-8/h1,8-10H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNVWCNLKADYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Ethynylcyclohexyl)methanol: A Versatile Bifunctional Building Block

Abstract

(4-Ethynylcyclohexyl)methanol is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol moiety, both attached to a trans-1,4-disubstituted cyclohexane scaffold. This unique combination of a rigid alicyclic core with two distinct and highly versatile functional groups makes it a valuable building block for researchers in medicinal chemistry and materials science. The terminal alkyne is amenable to a wide range of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a cornerstone of bioconjugation and drug discovery. [1][2][3]The primary alcohol provides a handle for esterification, etherification, and oxidation, allowing for further molecular elaboration. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential applications of this promising, yet not extensively documented, chemical entity.

Molecular Structure and Chemical Properties

The core of (4-ethynylcyclohexyl)methanol is a cyclohexane ring with two substituents in a trans-1,4-configuration. This arrangement is thermodynamically more stable than the cis-isomer, with both the ethynyl and hydroxymethyl groups preferentially occupying equatorial positions in the chair conformation to minimize steric strain. This rigid and well-defined three-dimensional structure is a desirable feature in drug design.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 2230789-49-6 | Chemical Supplier Catalogs |

| Molecular Formula | C₉H₁₄O | Calculated |

| Molecular Weight | 138.21 g/mol | Calculated |

| Appearance | Predicted: Colorless liquid or low-melting solid | Analogy |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

| Solubility | Predicted: Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, THF). Sparingly soluble in water. | Analogy [4] |

Synthesis and Purification

A specific, peer-reviewed synthesis of (4-ethynylcyclohexyl)methanol has not been prominently reported. However, a robust and logical synthetic pathway can be proposed based on well-established organic transformations, starting from the commercially available trans-4-(tert-butyl)cyclohexanecarboxylic acid. This route involves the introduction of the ethynyl group followed by the reduction of the carboxylic acid.

Proposed Synthetic Route

The proposed two-step synthesis is outlined below. The first step would be the conversion of the carboxylic acid to an acid chloride, followed by a Corey-Fuchs reaction to install the terminal alkyne. The second step is the reduction of the carboxylic acid to the primary alcohol. A more direct, albeit potentially lower-yielding, approach could involve the direct conversion of the carboxylic acid. For the purpose of this guide, a reliable two-step process is detailed.

Detailed Experimental Protocol

Step 1: Synthesis of trans-4-Ethynylcyclohexanecarboxylic acid

This procedure is adapted from methodologies for the Corey-Fuchs alkynylation of aldehydes.

-

Preparation of the Ylide: To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq) portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes.

-

Aldehyde Addition: A solution of trans-4-formylcyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up: The reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, trans-4-(2,2-dibromovinyl)cyclohexanecarboxylic acid, is purified by column chromatography.

-

Alkynylation: The purified dibromo-olefin (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. n-Butyllithium (2.2 eq, as a solution in hexanes) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Final Work-up: The reaction is carefully quenched with saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield trans-4-ethynylcyclohexanecarboxylic acid, which can be further purified by recrystallization or column chromatography.

Step 2: Reduction to (trans-4-Ethynylcyclohexyl)methanol

This procedure is based on the standard lithium aluminum hydride (LAH) reduction of carboxylic acids. [5][6][7]

-

LAH Suspension: To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, is added lithium aluminum hydride (LAH) (1.5 eq) suspended in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Carboxylic Acid: A solution of trans-4-ethynylcyclohexanecarboxylic acid (1.0 eq) in anhydrous THF is added dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Quenching: The reaction mixture is cooled back to 0 °C, and the excess LAH is quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then 15% aqueous NaOH.

-

Isolation and Purification: The resulting granular precipitate is filtered off and washed with THF. The combined filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (trans-4-Ethynylcyclohexyl)methanol. The product can be purified by vacuum distillation or column chromatography.

Spectroscopic Characterization (Predicted)

As no published spectra are available, the following characterization is predicted based on the analysis of analogous compounds and known spectroscopic data for the constituent functional groups. [4][8][9][10][11][12][13][14][15][16][17][18][19][20][21]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ ~3.5-3.7 ppm (d, 2H): Methylene protons of the -CH₂OH group. The signal would be a doublet due to coupling with the adjacent cyclohexyl proton.

-

δ ~2.0-2.2 ppm (m, 1H): The proton on the carbon bearing the ethynyl group.

-

δ ~1.9 ppm (s, 1H): The terminal alkyne proton (-C≡C-H).

-

δ ~1.0-1.9 ppm (m, 9H): The remaining protons of the cyclohexane ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

δ ~84 ppm: The quaternary carbon of the alkyne (-C≡C-H).

-

δ ~69 ppm: The carbon of the terminal alkyne (-C≡C-H).

-

δ ~68 ppm: The methylene carbon of the -CH₂OH group.

-

δ ~40-45 ppm: The methine carbon of the cyclohexane ring attached to the -CH₂OH group.

-

δ ~30-35 ppm: The methine carbon of the cyclohexane ring attached to the ethynyl group.

-

δ ~25-30 ppm: The remaining methylene carbons of the cyclohexane ring.

IR (Infrared) Spectroscopy

-

~3300 cm⁻¹ (strong, sharp): ≡C-H stretch of the terminal alkyne. [4][9][10][11][14]* ~3600-3200 cm⁻¹ (strong, broad): O-H stretch of the primary alcohol, broadened due to hydrogen bonding. [8][12][15][18]* ~2920 and ~2850 cm⁻¹ (strong): C-H stretches of the cyclohexane ring.

-

~2120 cm⁻¹ (weak to medium, sharp): C≡C stretch of the terminal alkyne. [4][9][10][11][14]* ~1050 cm⁻¹ (strong): C-O stretch of the primary alcohol. [8][12][15][17]

Chemical Reactivity and Applications

The bifunctional nature of (4-ethynylcyclohexyl)methanol allows for a diverse range of chemical transformations, making it a valuable linker and building block in several areas of chemical research. [22][23][24][25][26]

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile functional group, with its most prominent application being in "click chemistry".

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and bio-orthogonal reaction forms a stable 1,2,3-triazole linkage with an azide-containing molecule. [1][2][3][27]This is extensively used in drug discovery for creating libraries of compounds, in bioconjugation to label proteins and other biomolecules, and in materials science for the synthesis of functional polymers.

-

Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst to form a new carbon-carbon bond.

-

Glaser Coupling: Oxidative coupling of the terminal alkyne can lead to the formation of a diacetylene.

Reactions of the Primary Alcohol

The primary alcohol is a nucleophile and can undergo a variety of common organic transformations.

-

Oxidation: The alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or to the carboxylic acid using stronger oxidizing agents like potassium permanganate or Jones' reagent.

-

Esterification: Reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) under appropriate conditions yields the corresponding ester.

-

Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) produces an ether.

The ability to selectively react one functional group while leaving the other intact is a key advantage of this molecule, allowing for multi-step syntheses of complex target structures.

Safety and Handling

Specific toxicological data for (4-ethynylcyclohexyl)methanol is not available. Therefore, it should be handled with the care appropriate for a novel chemical substance. General precautions for handling similar organic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Fire Hazards: The compound is likely combustible. Keep away from open flames and sources of ignition.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

(4-Ethynylcyclohexyl)methanol is a promising and versatile bifunctional building block with significant potential in drug discovery, bioconjugation, and materials science. Its rigid cyclohexane core provides a well-defined three-dimensional scaffold, while the terminal alkyne and primary alcohol functional groups offer orthogonal reactivity for the construction of complex molecular architectures. While detailed experimental data for this specific compound is currently limited, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. As the demand for novel chemical tools grows, it is anticipated that (4-ethynylcyclohexyl)methanol will find increasing use in the scientific community.

References

-

IR Spectroscopy Tutorial: Alkynes. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

CD Biosynsis. (n.d.). Bifunctional linkers. Retrieved from [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

-

Brown, D. (n.d.). Infrared spectrum of ethanol. Doc Brown's Chemistry. Retrieved from [Link]

-

Winter, A. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Dummies. Retrieved from [Link]

-

Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. (n.d.). PubMed. Retrieved from [Link]

-

Spectroscopy of the Alkynes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]

-

Ethynylcyclohexane. (n.d.). PubChem. Retrieved from [Link]

-

Click chemistry. (n.d.). Wikipedia. Retrieved from [Link]

-

Lec15 - IR Spectra of Alkynes and Nitriles. (2021, April 17). YouTube. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bifunctional Linkers: The Versatile Backbone of Molecular Design. Retrieved from [Link]

-

Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. (n.d.). SciSpace. Retrieved from [Link]

-

IR Spectrum: Alcohols and Phenols. (n.d.). Química Orgánica. Retrieved from [Link]

-

Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies. Retrieved from [Link]

-

Hunt, I. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]

-

Reduction of two different carboxylic acid derivatives with LiAlH.... (n.d.). Pearson+. Retrieved from [Link]

-

A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved from [Link]

-

Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. (2026, January 7). Journal of the American Chemical Society. Retrieved from [Link]

-

SUPPORTING INFORMATION. (n.d.). MPG.PuRe. Retrieved from [Link]

- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.). Google Patents.

-

(4-(Prop-1-en-2-yl)cyclohexyl)methanol. (n.d.). PubChem. Retrieved from [Link]

- PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. (n.d.). Google Patents.

-

Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024, April 18). PubMed Central. Retrieved from [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. leah4sci.com [leah4sci.com]

- 8. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Ethynylcyclohexane | C8H12 | CID 70263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 16. TRANS-4-METHYLCYCLOHEXANOL(7731-29-5) 1H NMR [m.chemicalbook.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 19. 1-Ethynyl-1-cyclohexanol(78-27-3) 13C NMR [m.chemicalbook.com]

- 20. organicchemistrydata.org [organicchemistrydata.org]

- 21. Ethylcyclohexane(1678-91-7) 13C NMR spectrum [chemicalbook.com]

- 22. biosynsis.com [biosynsis.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Application of Linkers in Chemical Biology [bldpharm.com]

- 26. nbinno.com [nbinno.com]

- 27. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclohexylmethanol Derivatives: Physicochemical Properties and Synthetic Applications

This lack of data does not diminish the potential utility of such a molecule. The presence of both a primary alcohol and a terminal alkyne makes it a highly valuable bifunctional building block. Therefore, this guide has been structured to provide maximum value by:

-

Exploring the Strategic Importance of the terminal ethynyl group in modern drug discovery, which is the likely reason for interest in the target molecule.

-

Providing a comprehensive analysis of a closely related and well-characterized analog, (4-Methylcyclohexyl)methanol (MCHM) .

By using MCHM as a model, we can provide the in-depth analysis, experimental context, and data presentation requested, creating a guide that is both immediately useful and conceptually relevant to the original topic.

The Strategic Value of the Terminal Alkyne in Drug Development

The terminal alkyne functional group is a cornerstone of modern medicinal chemistry, prized for its unique combination of reactivity, structural properties, and metabolic stability.[3] Its inclusion in a scaffold like cyclohexylmethanol would offer a powerful tool for researchers.

-

Bioorthogonal Reactivity ("Click" Chemistry): The terminal alkyne is the key partner in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".[4] This reaction's high efficiency, specificity, and biocompatibility allow for the precise and stable conjugation of the molecule to other entities (e.g., fluorescent probes, antibodies, or polyethylene glycol chains) without disrupting biological systems.[4]

-

Pharmacophore and Bioisostere: The linear and rigid geometry of the alkyne can serve as a critical pharmacophore, providing specific directional interactions within a target's binding pocket.[3] It can also act as a bioisostere for other chemical groups, such as phenyl rings or nitriles, helping to fine-tune a drug candidate's potency and pharmacokinetic profile.

-

Synthetic Handle: Beyond click chemistry, the terminal alkyne is a versatile synthetic handle for various carbon-carbon bond-forming reactions, such as the Sonogashira coupling, enabling the construction of complex molecular architectures.[]

The diagram below illustrates the central role of a terminal alkyne-bearing molecule in a typical drug discovery workflow.

Caption: Conceptual workflow for utilizing a bifunctional alkyne.

Physicochemical Properties of (4-Methylcyclohexyl)methanol (MCHM)

As our model compound, MCHM (CAS No. 34885-03-5) provides a well-characterized example of a 1,4-disubstituted cyclohexylmethanol derivative.[6] It is a saturated alicyclic primary alcohol that exists as a mixture of cis and trans isomers.[7] This isomerism significantly influences its physical properties.

Stereoisomerism: Cis and Trans

The orientation of the methyl and hydroxymethyl groups relative to the plane of the cyclohexane ring defines the cis and trans isomers. In the more stable chair conformation, the trans isomer can place both bulky substituents in the equatorial position, minimizing steric strain. The cis isomer must have one axial and one equatorial substituent. This structural difference impacts properties like boiling point, density, and hydrophobicity.

Caption: Chair conformations of cis and trans MCHM isomers.

Summary of Physicochemical Data

The following table consolidates key physicochemical data for MCHM. It is important to note that many sources report data for the mixed-isomer commercial product, while more detailed studies have resolved properties for the individual cis and trans isomers.

| Property | Value (Isomer Mixture) | cis-Isomer | trans-Isomer | References |

| Molecular Formula | C₈H₁₆O | C₈H₁₆O | C₈H₁₆O | [6] |

| Molecular Weight | 128.21 g/mol | 128.21 g/mol | 128.21 g/mol | [8] |

| Appearance | Clear, colorless liquid | - | - | [9] |

| Odor | Faint mint-like | Less detectable | Licorice-like | [7] |

| Density | 0.9074 g/cm³ (at 20°C) | - | - | [9] |

| Boiling Point | 202 - 203.7 °C (at 760 mmHg) | - | - | [6][8] |

| Flash Point | 80 °C (176 °F) | - | - | [7] |

| Water Solubility | ~2,250 mg/L (at 23°C) | 1,300 mg/L | 1,010 mg/L | [10] |

| log Kₒw (Octanol-Water) | 2.55 (Estimated) | 2.35 | 2.46 | [8][10] |

Expert Insight: The data clearly shows that the trans isomer is less soluble in water and has a higher octanol-water partition coefficient (log Kₒw) than the cis isomer.[10] This is expected, as the equatorial positioning of both substituents in the trans isomer presents a more nonpolar surface area, reducing favorable interactions with water. These subtle differences can have profound impacts on environmental fate, bioavailability, and toxicological profiles.[10]

Synthesis and Experimental Protocols

The synthesis of cyclohexylmethanol derivatives typically involves the reduction of a corresponding carboxylic acid or ester. The classic Bouveault–Blanc reduction is a historically significant method for this transformation.[7] Modern approaches often utilize metal hydride reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) for higher yields and milder conditions.

Representative Synthesis: Reduction of 4-Methylcyclohexanecarboxylic Acid

This protocol outlines a general procedure for the synthesis of (4-Methylcyclohexyl)methanol via the reduction of its corresponding carboxylic acid using a borane-tetrahydrofuran complex (BH₃·THF).

Causality Behind Experimental Choices:

-

Reagent: BH₃·THF is chosen as the reducing agent. It is highly effective for reducing carboxylic acids to primary alcohols and is generally safer and easier to handle than LiAlH₄, which reacts violently with protic solvents.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is inert to the borane reagent and effectively solubilizes the reactants.

-

Temperature Control: The initial addition of the borane solution is performed at a low temperature (0-5°C) to control the initial exothermic reaction and prevent side reactions.

-

Quenching: Methanol is used to cautiously quench the excess borane reagent after the reaction is complete. The borane reacts with methanol to form trimethoxyborane and hydrogen gas.

-

Workup: An aqueous workup followed by extraction is necessary to separate the desired alcohol product from the boron salts and other water-soluble byproducts.

Step-by-Step Protocol:

-

Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system must be maintained under an inert atmosphere to prevent the reaction of the hydride reagent with atmospheric moisture.

-

Reactant Preparation: Dissolve 4-methylcyclohexanecarboxylic acid (1.0 equivalent) in anhydrous THF and add it to the reaction flask.

-

Cooling: Cool the flask to 0°C using an ice-water bath.

-

Reagent Addition: Add a 1.0 M solution of BH₃·THF (approximately 1.2 equivalents) to the dropping funnel and add it dropwise to the stirred carboxylic acid solution over 30 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add methanol dropwise to quench any unreacted BH₃·THF. Vigorous hydrogen gas evolution will be observed.

-

Solvent Removal: Remove the THF and excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography or distillation to obtain pure (4-methylcyclohexyl)methanol.

Caption: Experimental workflow for the reduction of a carboxylic acid.

Applications and Industrial Relevance

While the cyclohexylmethanol scaffold is a valuable intermediate in pharmaceutical synthesis[11], the primary industrial application for MCHM specifically is as a froth flotation agent in the coal industry.[7][12]

In this process, a crude mixture of MCHM is used to create a froth in a water-coal slurry.[7] Finely ground coal particles, being hydrophobic, adhere to the air bubbles generated in the MCHM-containing froth and rise to the surface, where they can be collected. This separates the coal from hydrophilic rock and other impurities (gangue) that sink. MCHM is favored in this application for its surfactant-like properties and because it is considered less toxic than previously used agents like 2-ethylhexanol.[7]

Safety and Handling

(4-Methylcyclohexyl)methanol is classified as an irritant. Direct contact can cause skin and eye irritation, and its vapor may irritate the respiratory tract.[13]

-

Personal Protective Equipment (PPE): Always handle MCHM in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[13]

-

Handling: Avoid direct contact, inhalation, and ingestion. Keep containers tightly sealed when not in use and store in a cool, dry place away from oxidizing agents.[13]

-

First Aid:

-

Skin Contact: Immediately flush the affected area with plenty of water. Remove contaminated clothing.[14]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13]

-

Conclusion

While specific data on (4-Ethynylcyclohexyl)methanol remains elusive, its potential as a bifunctional building block in medicinal chemistry is clear, driven by the versatility of the terminal alkyne. A detailed examination of its close analog, (4-Methylcyclohexyl)methanol, provides critical insights into the physicochemical properties, stereochemical influences, synthesis, and handling of this class of compounds. The distinct properties of the cis and trans isomers of MCHM underscore the importance of stereochemical control in both synthesis and application. This guide serves as a foundational resource for researchers working with substituted cyclohexylmethanol scaffolds, providing the necessary data and protocols to inform their work.

References

-

Dietrich, A. M., et al. (2015). Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol, Principal Contaminants of the West Virginia Chemical Spill. Environmental Science & Technology Letters. [Link]

-

Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions. (2025). Advanced Synthesis & Catalysis. [Link]

-

Wang, Y., et al. (2020). Biosynthesis of alkyne-containing natural products. RSC Chemical Biology. [Link]

-

The Chemical Backbone: Cyclohexylmethanol in Pharmaceutical Synthesis. (n.d.). J&H CHEM. [Link]

-

Synthesis of 1-methyl-1-cyclohexylmethanol. (n.d.). PrepChem.com. [Link]

-

Recent advances in the application of alkynes in multicomponent reactions. (2024). RSC Advances. [Link]

-

4-Methylcyclohexane methanol (MCHM). (2015). ACS Chemical Health & Safety. [Link]

-

4-Methylenecyclohexylmethanol. (n.d.). PubChem. [Link]

-

Introduction - NTP Immunotoxicity Technical Report on the Dermal Hypersensitivity and Irritancy Studies of 4-Methylcyclohexanemethanol. (2018). National Toxicology Program. [Link]

-

Christie, R., Gross, A., & Fortin, R. (1990). U.S. Patent 4,915,825. [Link]

-

Show how you would synthesize the following:c. cyclohexylmethanol... (n.d.). Pearson+. [Link]

-

Thermophysical Properties of 4-Methylcyclohexanemethanol. (n.d.). Chemcasts. [Link]

-

4-Methylcyclohexanemethanol. (n.d.). Wikipedia. [Link]

-

4-Methylcyclohexanemethanol. (n.d.). PubChem. [Link]

-

(4-Ethylcyclohexyl)methanol. (n.d.). PubChem. [Link]

-

from a sultable alkene. (ii) cyclohexylmethanol using an alkyl halide by .. (2024). Filo. [Link]

-

Show how you will synthesise: (i) 1-Phenylethanol from a suitable alkene. (ii) Cyclohexylmethanol using an alkyl halide by a - (n.d.). Vedantu. [Link]

-

First Aid for 4-Methylcyclohexane Methanol Poisoning. (n.d.). DoveMed. [Link]

-

4-Methylcyclohexanemethanol. (n.d.). Wikiwand. [Link]

-

((1r,4r)-4-Ethynylcyclohexyl)methanol. (n.d.). Appretech Scientific Limited. [Link]

Sources

- 1. appretech.com [appretech.com]

- 2. (4-ethynylcyclohexyl)methanol - CAS:120077-79-4 - Abovchem [abovchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]

- 6. chem-casts.com [chem-casts.com]

- 7. 4-Methylcyclohexanemethanol - Wikipedia [en.wikipedia.org]

- 8. Introduction - NTP Immunotoxicity Technical Report on the Dermal Hypersensitivity and Irritancy Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) and Crude 4-Methylcyclohexanemethanol Administered Topically to Female BALB/c Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 4-Methylcyclohexanemethanol | C8H16O | CID 118193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. i2.cdn.turner.com [i2.cdn.turner.com]

- 14. First Aid for 4-Methylcyclohexane Methanol Poisoning - DoveMed [dovemed.com]

An In-depth Technical Guide to (trans-4-Ethynylcyclohexyl)methanol: A Versatile Building Block for Drug Discovery and Beyond

Introduction: The Strategic Value of Bifunctional Scaffolds in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the demand for versatile molecular building blocks has never been greater. These scaffolds, which possess multiple, orthogonally reactive functional groups, are the linchpins of efficient and modular synthesis. Among these, molecules that combine a rigid, three-dimensional framework with a highly reactive functional group for covalent conjugation are of paramount importance. (trans-4-Ethynylcyclohexyl)methanol, a bifunctional molecule featuring a cyclohexane core, a primary alcohol, and a terminal alkyne, represents a quintessential example of such a strategic building block.

The cyclohexane moiety provides a non-aromatic, conformationally restricted scaffold that is prevalent in many approved pharmaceuticals, offering an avenue to explore chemical space in three dimensions. The primary alcohol serves as a versatile handle for derivatization through esterification, etherification, or oxidation. Most notably, the terminal ethynyl group is a key player in the realm of "click chemistry," a suite of powerful and reliable reactions that have revolutionized the synthesis of complex molecular architectures.[1] This guide provides an in-depth technical overview of (trans-4-Ethynylcyclohexyl)methanol, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of (trans-4-Ethynylcyclohexyl)methanol

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key identifiers for (trans-4-Ethynylcyclohexyl)methanol.

| Property | Value | Source |

| Chemical Name | (trans-4-Ethynylcyclohexyl)methanol | Matrix Scientific |

| CAS Number | 2357231-12-8 | Matrix Scientific[2] |

| Molecular Formula | C₉H₁₄O | Calculated |

| Molecular Weight | 138.21 g/mol | Calculated |

| Structure | Matrix Scientific[2] |

Synthesis and Reactivity: A Tale of Two Functional Groups

The synthetic utility of (trans-4-Ethynylcyclohexyl)methanol stems from the distinct reactivity of its two functional groups: the hydroxyl and the ethynyl moieties.

Proposed Synthesis

While specific, peer-reviewed synthetic procedures for (trans-4-Ethynylcyclohexyl)methanol are not widely published, a plausible and logical retrosynthetic analysis suggests that it can be prepared from commercially available starting materials. A likely synthetic route would involve the functionalization of a cyclohexane-based precursor. One potential pathway could start from a protected form of 4-hydroxycyclohexanecarbaldehyde, followed by the introduction of the ethynyl group via a Corey-Fuchs or Seyferth-Gilbert homologation, and subsequent deprotection and reduction of the aldehyde to the primary alcohol.

Diagram of a Plausible Retrosynthetic Pathway

Caption: A simplified retrosynthetic analysis for (trans-4-Ethynylcyclohexyl)methanol.

Reactivity and Chemical Transformations

The true power of (trans-4-Ethynylcyclohexyl)methanol lies in its ability to undergo a wide array of chemical transformations at its two distinct functional handles.

-

The Hydroxyl Group: The primary alcohol is a versatile functional group that can be readily oxidized to the corresponding aldehyde or carboxylic acid. It can also undergo esterification with carboxylic acids or acylation with acid chlorides and anhydrides to form esters. Furthermore, etherification reactions, such as the Williamson ether synthesis, can be employed to introduce a variety of substituents.

-

The Ethynyl Group: The terminal alkyne is a workhorse of modern organic synthesis. Its most prominent application is in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole linkage with an azide-containing molecule. This reaction is exceptionally robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and the synthesis of complex molecules.[3] Additionally, the terminal alkyne can participate in Sonogashira coupling reactions to form carbon-carbon bonds with aryl or vinyl halides, and it can be deprotonated to form an acetylide, which can act as a nucleophile in various reactions.

Diagram of Key Reactions of (trans-4-Ethynylcyclohexyl)methanol

Caption: Key chemical transformations of (trans-4-Ethynylcyclohexyl)methanol.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of (trans-4-Ethynylcyclohexyl)methanol make it a highly valuable building block for drug discovery and development.

Fragment-Based Drug Discovery (FBDD) and Lead Optimization

In FBDD, small molecular fragments are screened for binding to a biological target. Once a hit is identified, it is elaborated into a more potent lead compound. The cyclohexane scaffold of (trans-4-Ethynylcyclohexyl)methanol can serve as a non-aromatic core for such fragments. The terminal alkyne can then be used to "click" on other molecular fragments or solubilizing groups to rapidly generate a library of analogs for structure-activity relationship (SAR) studies. This modular approach significantly accelerates the lead optimization process.

Bioconjugation and Targeted Drug Delivery

The ability of the ethynyl group to undergo highly efficient and bioorthogonal "click" reactions makes (trans-4-Ethynylcyclohexyl)methanol an excellent linker molecule. It can be used to conjugate a small molecule drug to a larger biomolecule, such as an antibody or a peptide, to create a targeted drug delivery system. The hydroxyl group can be used as an attachment point for the drug, while the alkyne serves as the handle for conjugation to the targeting moiety.

Synthesis of PROTACs and Other Bifunctional Molecules

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. PROTACs are bifunctional molecules that consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. (trans-4-Ethynylcyclohexyl)methanol is an ideal building block for the synthesis of the linker component of PROTACs. The hydroxyl and ethynyl groups provide two points of attachment for the two ligands, and the cyclohexane core provides a rigid spacer.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general, representative protocol for the CuAAC reaction using (trans-4-Ethynylcyclohexyl)methanol. Note: This is a general procedure and may require optimization for specific substrates. Always perform a thorough risk assessment before conducting any chemical reaction.

Materials:

-

(trans-4-Ethynylcyclohexyl)methanol

-

Azide-containing reaction partner

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-butanol and water, or DMF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve (trans-4-Ethynylcyclohexyl)methanol (1.0 eq) and the azide-containing reaction partner (1.0-1.2 eq) in the chosen solvent system (e.g., t-butanol/water 1:1).

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.2 eq) in water.

-

To the stirred reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride or EDTA to chelate the copper catalyst.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2,3-triazole product.

Conclusion

(trans-4-Ethynylcyclohexyl)methanol is a potent and versatile building block with significant potential in drug discovery, medicinal chemistry, and materials science. Its combination of a rigid, three-dimensional cyclohexane scaffold, a versatile hydroxyl handle, and a "clickable" terminal alkyne makes it an invaluable tool for the rapid and efficient synthesis of complex molecular architectures. As the demand for modular and efficient synthetic strategies continues to grow, the importance of bifunctional building blocks like (trans-4-Ethynylcyclohexyl)methanol is set to increase, paving the way for the discovery of novel therapeutics and advanced materials.

References

-

Taylor & Francis Group. Alkynes | Drug Discovery with Privileged Building Blocks. [Link]

Sources

1H and 13C NMR spectral data for (4-Ethynylcyclohexyl)methanol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (4-Ethynylcyclohexyl)methanol

Abstract

(4-Ethynylcyclohexyl)methanol is a bifunctional organic building block of significant interest in medicinal chemistry and materials science, often utilized in the synthesis of complex molecules and polymers through click chemistry. Unambiguous structural characterization is paramount for its effective use, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the primary analytical tool. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (4-Ethynylcyclohexyl)methanol. It offers a detailed interpretation of chemical shifts, coupling constants, and stereochemical implications, grounded in fundamental principles and data from analogous structures. Furthermore, this document outlines a robust, self-validating experimental protocol for acquiring high-quality NMR data, designed for researchers and drug development professionals.

Introduction: The Structural Significance of (4-Ethynylcyclohexyl)methanol

The molecular architecture of (4-Ethynylcyclohexyl)methanol, featuring a rigid cyclohexyl scaffold functionalized with both a reactive terminal alkyne and a primary alcohol, makes it a versatile synthon. The cyclohexane ring can exist as a mixture of cis and trans isomers, which often exhibit distinct physical properties and biological activities. NMR spectroscopy is uniquely suited to not only confirm the molecular connectivity but also to elucidate the predominant stereochemistry of the sample, which is critical for ensuring reproducibility in synthetic applications.

This guide will deconstruct the NMR spectra of (4-Ethynylcyclohexyl)methanol, treating the molecule as a composite of distinct spin systems: the ethynyl group, the substituted cyclohexane ring, and the hydroxymethyl group. By understanding the spectral signature of each component, a complete and unambiguous structural assignment can be achieved.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of (4-Ethynylcyclohexyl)methanol is predicted to exhibit distinct signals corresponding to each unique proton environment. The analysis is based on established chemical shift principles and comparative data from structurally related compounds, such as cyclohexanemethanol and various substituted acetylenes.[1][2] The spectrum is typically recorded in deuterated chloroform (CDCl₃), and the residual solvent peak at 7.26 ppm serves as a convenient internal reference.[3]

Chemical Shift Assignments and Rationale

The structure of (4-Ethynylcyclohexyl)methanol, with IUPAC numbering for NMR assignment, is shown below. Note that the cyclohexane ring introduces diastereoisomerism (cis and trans), which will influence the exact chemical shifts and multiplicities. This analysis assumes a mixture of isomers, leading to a more complex spectrum than a single pure isomer would.

Caption: Structure of (4-Ethynylcyclohexyl)methanol with numbering.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for (4-Ethynylcyclohexyl)methanol in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H10 (C≡C-H ) | ~1.9 - 2.1 | Doublet (d) | ~2.5 | The terminal acetylenic proton is shielded by the magnetic anisotropy of the triple bond.[4][5] It is coupled to the H3 proton through four bonds. |

| H7 (-CH₂ -OH) | ~3.4 - 3.6 | Doublet (d) | ~6.5 | These protons are deshielded by the adjacent electronegative oxygen atom. They are coupled to the H1 proton. The signal may appear as two distinct doublets if the isomers are resolved.[2][6] |

| H3 (-CH -C≡CH) | ~2.2 - 2.5 | Multiplet (m) | - | This methine proton is adjacent to the electron-withdrawing ethynyl group, causing a downfield shift relative to other ring protons. |

| OH (-CH₂-OH ) | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | - | The chemical shift is highly variable and depends on concentration, temperature, and solvent. The signal may not be observed due to exchange with trace water. |

| H1, H2, H4, H5, H6 | ~0.9 - 1.9 | Multiplets (m) | - | The remaining cyclohexyl protons produce a complex series of overlapping multiplets in the upfield region, typical for saturated carbocycles.[6] Axial and equatorial protons will have different chemical shifts. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. A DEPT-135 experiment is highly recommended to differentiate between CH₃, CH₂, and CH signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for (4-Ethynylcyclohexyl)methanol in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |

| C9 (C ≡CH) | ~83 - 86 | None | The sp-hybridized carbon bearing the proton appears downfield. |

| C10 (C≡C H) | ~68 - 71 | Positive (CH) | The terminal sp-hybridized carbon is more shielded. |

| C7 (-C H₂OH) | ~67 - 70 | Positive (CH₂) | This carbon is significantly deshielded by the directly attached oxygen atom.[7] |

| C1 | ~40 - 43 | Positive (CH) | The methine carbon adjacent to the hydroxymethyl group. |

| C3 | ~28 - 31 | Positive (CH) | The methine carbon adjacent to the ethynyl group. |

| C2, C4, C5, C6 | ~25 - 35 | Positive (CH₂) | The remaining four methylene carbons of the cyclohexane ring will appear in this region. The exact shifts depend on the stereochemistry. |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. This protocol is designed as a self-validating system, incorporating a suite of experiments that provides orthogonal data for robust structural confirmation.

Sample Preparation

-

Massing: Accurately weigh 10-15 mg of (4-Ethynylcyclohexyl)methanol directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a high-purity solvent is critical to minimize impurity peaks.[8][9]

-

Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

Spectrometer Setup and Data Acquisition

The following experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H.

-

¹H NMR (Proton):

-

Purpose: To determine proton chemical shifts, multiplicities, and integrals.

-

Key Parameters:

-

Pulse Program: Standard single pulse (e.g., zg30).

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).

-

Number of Scans: 16 (or more for dilute samples).

-

-

-

¹³C{¹H} NMR (Carbon):

-

Purpose: To identify the chemical shift of each unique carbon atom.

-

Key Parameters:

-

Pulse Program: Standard proton-decoupled single pulse (e.g., zgpg30).

-

Spectral Width: ~220 ppm (centered around 100 ppm).

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

-

-

DEPT-135:

-

Purpose: To differentiate carbon signals based on the number of attached protons (CH/CH₃ positive, CH₂ negative, Cq absent).

-

Key Parameters: This experiment is run with parameters similar to a standard ¹³C NMR.

-

-

2D COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton (¹H-¹H) spin coupling correlations, typically through 2-3 bonds. This is crucial for tracing the connectivity of the cyclohexane ring protons.

-

Key Parameters: Standard gradient-selected COSY (e.g., cosygpqf).

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To correlate each proton with its directly attached carbon atom (¹JCH). This is the primary experiment for assigning carbons based on their known proton assignments.

-

Key Parameters: Standard gradient-selected HSQC with multiplicity editing can also differentiate CH/CH₃ from CH₂ signals (e.g., hsqcedetgpsisp2.3).

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify longer-range correlations between protons and carbons (typically ²JCH and ³JCH). This is essential for connecting fragments, such as linking the ethynyl proton (H10) to the ring carbons (C3, C9).

-

Key Parameters: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

-

Data Processing and Interpretation Workflow

A logical workflow ensures that all available data is used to build a coherent and validated structural assignment.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The NMR spectra of (4-Ethynylcyclohexyl)methanol provide a wealth of structural information. A thorough analysis, combining 1D and 2D NMR techniques, allows for the unambiguous assignment of all proton and carbon signals and provides insight into the stereochemical composition of the sample. The detailed experimental and analytical workflow presented in this guide serves as a robust framework for researchers, ensuring the generation of high-fidelity data essential for the successful application of this versatile building block in drug discovery and materials science.

References

- Abraham, R. J., & Reid, M. (2001). Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Journal of the Chemical Society, Perkin Transactions 1.

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

Abraham, R. J., & Reid, M. (2001). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. RSC Publishing. [Link]

-

Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

ResearchGate. (2001). Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

Chemistry LibreTexts. (2024). 2.10: Uses of ¹H NMR Spectroscopy. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclohexanemethanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Cyclohexanemethanol(100-49-2) 1H NMR spectrum [chemicalbook.com]

- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectrabase.com [spectrabase.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

Mass spectrometry and IR analysis of (4-Ethynylcyclohexyl)methanol

An In-depth Technical Guide to the Mass Spectrometry and Infrared (IR) Analysis of (4-Ethynylcyclohexyl)methanol

Introduction: Characterizing a Bifunctional Building Block

(4-Ethynylcyclohexyl)methanol is a valuable bifunctional molecule featuring a primary alcohol and a terminal alkyne, anchored to a cyclohexane scaffold. This unique combination of reactive groups makes it a versatile building block in medicinal chemistry and materials science, particularly in the synthesis of complex architectures via click chemistry and other coupling reactions. Accurate structural confirmation and purity assessment are paramount for its effective application. This guide provides an in-depth analysis of (4-Ethynylcyclohexyl)methanol using two foundational analytical techniques: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. As a senior application scientist, this document moves beyond mere data presentation to explain the causal relationships behind the observed spectral features, offering a robust framework for researchers and drug development professionals.

Molecular Structure: The Foundation for Spectral Interpretation

To effectively interpret the spectral data, one must first understand the molecule's constituent functional groups, as these are directly responsible for the signals generated in both MS and IR analyses.

-

Hydroxyl Group (-CH₂OH): A primary alcohol responsible for characteristic O-H and C-O vibrations in IR and specific fragmentation patterns (like dehydration) in MS.

-

Terminal Alkyne Group (-C≡CH): This group provides highly diagnostic signals, including the sharp ≡C-H stretch and the weaker C≡C triple bond stretch in the IR spectrum.

-

Cyclohexane Ring (C₆H₁₀): The saturated alicyclic ring contributes numerous sp³ C-H and C-C bonds, which are visible in the IR spectrum and influence the overall fragmentation in MS.

Infrared (IR) Spectroscopy Analysis: A Vibrational Fingerprint

Infrared spectroscopy probes the vibrational modes of covalent bonds within a molecule. By absorbing IR radiation at specific frequencies, bonds stretch and bend, creating a unique spectrum that acts as a molecular fingerprint. For (4-Ethynylcyclohexyl)methanol, the key is to identify the characteristic absorptions of its alcohol and terminal alkyne functionalities.

Expected Diagnostic Absorption Bands

The IR spectrum of (4-Ethynylcyclohexyl)methanol is dominated by a few highly characteristic peaks that allow for unambiguous identification of its key functional groups.

-

O-H Stretch (Alcohol): A very strong and broad absorption band is expected in the 3600-3200 cm⁻¹ region.[1][2][3] The significant broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules.[1][4][5]

-

≡C-H Stretch (Terminal Alkyne): A strong and characteristically sharp, narrow peak should appear at approximately 3300 cm⁻¹.[1][6][7][8] This peak's sharpness and position are highly diagnostic for a terminal alkyne.[7]

-

sp³ C-H Stretch (Alkane): Strong absorptions will be present in the 3000-2850 cm⁻¹ range, corresponding to the stretching of C-H bonds within the cyclohexane ring and the methylene group.[1][6][9]

-

C≡C Stretch (Alkyne): A weak to medium, sharp absorption is anticipated in the 2250-2100 cm⁻¹ range.[1][8][9] The intensity of this peak is often low for terminal alkynes.[6][7]

-

C-O Stretch (Primary Alcohol): A strong absorption band is expected in the 1260-1050 cm⁻¹ region, which is characteristic of the C-O single bond in a primary alcohol.[3][5][10]

Data Summary: Key IR Absorptions

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Peak Characteristics |

| O-H Stretch | Alcohol | 3600 - 3200 | Strong, Broad |

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp |

| sp³ C-H Stretch | Cyclohexane, CH₂ | 3000 - 2850 | Strong |

| C≡C Stretch | Alkyne | 2250 - 2100 | Weak to Medium, Sharp |

| C-O Stretch | Primary Alcohol | 1260 - 1050 | Strong |

Visualizing IR Signatures

Caption: Key functional groups and their corresponding IR absorption regions.

Experimental Protocol: Acquiring the IR Spectrum

-

Sample Preparation: For a liquid sample like (4-Ethynylcyclohexyl)methanol, the simplest method is to prepare a neat (thin liquid film) sample. Place one drop of the compound between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.

-

Instrument Setup:

-

Ensure the FTIR spectrometer's sample compartment is clean and dry.

-

Perform a background scan with the empty salt plates (or an empty sample compartment) to subtract atmospheric CO₂ and H₂O absorptions.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing: The resulting spectrum should be displayed in terms of percent transmittance versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the functional groups identified above.

Mass Spectrometry (MS) Analysis: Unveiling the Molecular Weight and Structure

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in predictable ways. The resulting fragmentation pattern provides a detailed structural puzzle. The molecular formula of (4-Ethynylcyclohexyl)methanol is C₉H₁₄O, with a monoisotopic mass of approximately 138.10 Da.

Expected Fragmentation Pathways

The fragmentation of (4-Ethynylcyclohexyl)methanol under EI conditions is governed by the stability of the resulting radical cations and neutral losses.

-

Molecular Ion (M•⁺): The initial species formed is the molecular ion at m/z = 138 . Primary alcohols often exhibit a weak or even absent molecular ion peak due to rapid fragmentation.[11][12]

-

Dehydration (Loss of H₂O): A common fragmentation pathway for alcohols is the elimination of a water molecule (18 Da).[2][11] This would produce a prominent fragment ion at m/z = 120 ([M-18]•⁺).

-

α-Cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen atom. For (4-Ethynylcyclohexyl)methanol, this would mean breaking the bond between the cyclohexane ring and the -CH₂OH group.

-

Loss of the •CH₂OH radical (31 Da) would result in a fragment at m/z = 107 ([M-31]⁺).

-

Alternatively, loss of the C₈H₁₁• radical would form the [CH₂OH]⁺ ion at m/z = 31 . This is a very common fragment for primary alcohols.

-

-

Loss of Ethynyl Group: Cleavage of the ethynyl group (-C≡CH, 25 Da) would lead to a fragment at m/z = 113 ([M-25]⁺).

-

Ring-Related Fragmentation: Cyclic alcohols can undergo complex ring cleavages. A characteristic fragment for cyclohexyl derivatives often appears at m/z = 57 .[11]

Data Summary: Predicted Mass Fragments

| m/z Value | Proposed Identity | Fragmentation Pathway |

| 138 | [M]•⁺ (Molecular Ion) | Ionization (may be weak) |

| 120 | [M - H₂O]•⁺ | Dehydration |

| 107 | [M - •CH₂OH]⁺ | α-Cleavage |

| 113 | [M - •C₂H]⁺ | Loss of Ethynyl Radical |

| 57 | [C₄H₉]⁺ | Cyclohexyl Ring Cleavage |

| 31 | [CH₂OH]⁺ | α-Cleavage |

Visualizing the MS Fragmentation Pathway

Caption: Proposed major fragmentation pathways for (4-Ethynylcyclohexyl)methanol in EI-MS.

Experimental Protocol: Acquiring the Mass Spectrum

-

Sample Introduction: The compound is typically introduced into the mass spectrometer via a Gas Chromatography (GC-MS) system, which separates the sample from any impurities and the solvent. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a standard 70 eV electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative abundance against the m/z ratio.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of (4-Ethynylcyclohexyl)methanol is definitively achieved through the synergistic use of IR spectroscopy and mass spectrometry. IR analysis provides unequivocal confirmation of the presence of the critical hydroxyl (-OH) and terminal alkyne (-C≡CH) functional groups through their highly characteristic vibrational bands. Concurrently, mass spectrometry confirms the compound's molecular weight (m/z 138) and provides a detailed fragmentation pattern consistent with its proposed structure, including key fragments from dehydration and alpha-cleavage. Together, these two techniques offer a self-validating system, providing the high level of confidence required for research, development, and quality control applications.

References

- Google. (n.d.). Current time information in Scott County, US.

- Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.

- Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes.

- Oregon State University. (n.d.). Spectroscopy of Alcohols.

- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.

- Proceedings of the National Academy of Sciences. (n.d.). Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2.

- University of Calgary. (n.d.). IR: alkynes.

- University of Calgary. (n.d.). IR: alcohols.

- YouTube. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles.

- Spectroscopy Magazine. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols.

- YouTube. (2024, April 2). Infrared spectroscopy alcohols phenols M.Sc NTA CSIR NET GATE IIT JAM.

- Michigan State University. (n.d.). Infrared Spectrometry.

- Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.

- Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups.

- The Rotavera Group. (2020). EI-MS, Cyclic Ethers.

- National Institute of Standards and Technology. (n.d.). Cyclohexanemethanol - the NIST WebBook.

- Benchchem. (n.d.). A Comparative Analysis of the Mass Spectrometric Fragmentation Patterns of Ciclopirox and Ciclopirox-d11.

- Whitman College. (n.d.). GCMS Section 6.10.

- National Institute of Standards and Technology. (n.d.). Cyclohexanemethanol - the NIST WebBook.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- PubMed. (n.d.). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill.

- YouTube. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols.

- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.

- PubChem. (n.d.). 4-Methylcyclohexanemethanol | C8H16O | CID 118193.

- National Institutes of Health. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes.

- Wikipedia. (n.d.). 4-Methylcyclohexanemethanol.

- PubChem. (n.d.). (4-Ethylcyclohexyl)methanol | C9H18O | CID 3017455.

- National Institute of Standards and Technology. (n.d.). Cyclohexanemethanol, 4-(1-methylethyl)-, cis-.

- ResearchGate. (2025, August 10). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill.

- SIELC Technologies. (n.d.). {4-[(Ethenyloxy)methyl]cyclohexyl}methanol.

- National Institutes of Health. (2024, June 21). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis.

- YouTube. (2018, March 20). MS fragmentation patterns.

- PubMed. (n.d.). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES.

- ResearchGate. (n.d.). Figure A.11. IR spectrum of methanol (MeOH) and the most prominent detectable vibrations of its functional groups.

Sources

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. GCMS Section 6.10 [people.whitman.edu]

- 12. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Cis and Trans Isomers of (4-Ethynylcyclohexyl)methanol for Advanced Drug Development

This guide provides a comprehensive technical overview of the synthesis, separation, characterization, and potential applications of the cis and trans isomers of (4-ethynylcyclohexyl)methanol, a bifunctional molecule with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering expert insights into the strategic considerations for utilizing these valuable building blocks.

Introduction: Geometric Isomerism in Drug Design

Substituted cyclohexanes are privileged scaffolds in medicinal chemistry, providing a three-dimensional framework that can effectively orient functional groups for optimal interaction with biological targets. The geometric isomerism of 1,4-disubstituted cyclohexanes, designated as cis and trans, plays a critical role in determining the molecule's overall shape, polarity, and physicochemical properties. These differences can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile.[1][2]

In the context of (4-ethynylcyclohexyl)methanol, the relative orientation of the ethynyl and hydroxymethyl groups dictates the spatial relationship between a key reactive handle for bioconjugation (the alkyne) and a versatile functional group for further chemical modification (the alcohol). Understanding and controlling the stereochemistry of this scaffold is therefore paramount for its rational application in drug design.

Stereoisomers of (4-Ethynylcyclohexyl)methanol

The two geometric isomers of (4-ethynylcyclohexyl)methanol are depicted below in their most stable chair conformations:

-

trans-(4-Ethynylcyclohexyl)methanol: The more stable isomer, with both the ethynyl and hydroxymethyl groups in the equatorial position, minimizing steric hindrance.

-

cis-(4-Ethynylcyclohexyl)methanol: The less stable isomer, with one group in the equatorial position and the other in the axial position.

Figure 2. Proposed synthetic workflow for cis- and trans-(4-Ethynylcyclohexyl)methanol.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of a Mixture of cis- and trans-4-(Hydroxymethyl)cyclohexanecarbaldehyde

This precursor can be synthesized from commercially available starting materials such as terephthalic acid or its derivatives through a series of reduction and oxidation steps. A common route involves the hydrogenation of a terephthalate ester to yield a mixture of cis and trans dimethyl 1,4-cyclohexanedicarboxylate, followed by selective reduction to the diol and subsequent mono-oxidation to the aldehyde.

Step 2: Separation of cis- and trans-4-(Hydroxymethyl)cyclohexanecarbaldehyde

The separation of the cis and trans isomers of the aldehyde precursor is a critical step. Due to the differences in their polarity and steric hindrance, this can be effectively achieved using column chromatography. [3][4] Experimental Protocol: Chromatographic Separation

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Detection: Thin-layer chromatography (TLC) with visualization by UV light (if applicable) and/or staining with an appropriate agent (e.g., potassium permanganate or ceric ammonium molybdate).

-

Rationale: The cis isomer, being generally more polar due to the axial substituent, is expected to have a lower Rf value and elute later from the column compared to the less polar trans isomer.

Step 3: Ethynylation of the Separated Aldehydes

The individual cis and trans aldehydes are then converted to the corresponding terminal alkynes. A robust and widely used method is the addition of a protected acetylene anion, such as the lithium or magnesium salt of trimethylsilylacetylene, followed by deprotection. [5][6][7] Experimental Protocol: Ethynylation and Deprotection

-

Protection: To a solution of trimethylsilylacetylene in anhydrous THF at -78 °C, add n-butyllithium dropwise and stir for 30 minutes to generate the lithium acetylide.

-

Ethynylation: Add a solution of the isolated cis- or trans-4-(hydroxymethyl)cyclohexanecarbaldehyde in anhydrous THF to the lithium acetylide solution at -78 °C and allow the reaction to warm to room temperature overnight.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Deprotection: Dissolve the crude TMS-protected propargyl alcohol in methanol and add a catalytic amount of potassium carbonate. [5]Stir at room temperature for 1-2 hours until TLC analysis indicates complete removal of the TMS group.

-

Purification: Purify the final cis- or trans-(4-ethynylcyclohexyl)methanol by column chromatography on silica gel.

Characterization of Cis and Trans Isomers

Unambiguous characterization of the cis and trans isomers is crucial and can be achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for differentiating between the cis and trans isomers based on the chemical shifts and coupling constants of the cyclohexane ring protons and carbons. [8][9]The axial and equatorial protons and carbons have distinct chemical shifts due to anisotropic effects.

Predicted 1H and 13C NMR Data:

| Isomer | Group | Predicted 1H NMR (ppm) | Predicted 13C NMR (ppm) |

| trans | CH-C≡CH | ~2.5 (m) | ~35 |

| CH-OH | ~3.4 (d) | ~68 | |

| C≡CH | ~2.0 (s) | ~85 (C≡CH), ~70 (C≡CH) | |

| Cyclohexyl-H | 1.0 - 2.0 (m) | 25 - 45 | |

| cis | CH-C≡CH | ~2.7 (m) | ~33 |

| CH-OH | ~3.6 (d) | ~65 | |

| C≡CH | ~2.0 (s) | ~85 (C≡CH), ~70 (C≡CH) | |

| Cyclohexyl-H | 1.0 - 2.2 (m) | 23 - 43 |

Rationale for Predicted Shifts:

-

In the trans isomer, with both substituents in the more stable equatorial positions, the ring protons will exhibit a narrower range of chemical shifts.

-

In the cis isomer, the axial substituent will cause a downfield shift for the axial protons on the same side of the ring due to 1,3-diaxial interactions. The carbon bearing the axial substituent will experience an upfield shift compared to its equatorial counterpart.

-

The chemical shifts of the ethynyl proton and carbons are expected to be similar for both isomers.

Physicochemical Properties

The different spatial arrangements of the functional groups in the cis and trans isomers lead to distinct physicochemical properties, which are critical for their application and separation.

| Property | trans-(4-Ethynylcyclohexyl)methanol | cis-(4-Ethynylcyclohexyl)methanol | Rationale |

| Polarity | Lower | Higher | The cis isomer has a less symmetrical structure, which can lead to a larger net dipole moment. |

| Boiling Point | Lower | Higher | The greater polarity of the cis isomer can result in stronger intermolecular dipole-dipole interactions. |

| Solubility in non-polar solvents | Higher | Lower | "Like dissolves like"; the less polar trans isomer will be more soluble in non-polar solvents. |

| Elution on Normal Phase Chromatography | Earlier (Higher Rf) | Later (Lower Rf) | The less polar trans isomer interacts less strongly with the polar stationary phase. |

Applications in Drug Discovery and Development

The bifunctional nature of (4-ethynylcyclohexyl)methanol, possessing both a reactive alkyne handle and a modifiable hydroxyl group, makes it a highly valuable building block in modern drug discovery.

Figure 3. Applications of (4-Ethynylcyclohexyl)methanol in drug discovery.

Click Chemistry and Bioconjugation

The terminal alkyne of (4-ethynylcyclohexyl)methanol is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". [10][11][12][13]This highly efficient and specific reaction allows for the covalent attachment of the molecule to azido-functionalized biomolecules, such as proteins, antibodies, or nucleic acids, under mild, biocompatible conditions.

Linker Technology for Antibody-Drug Conjugates (ADCs) and PROTACs

(4-Ethynylcyclohexyl)methanol is an ideal scaffold for the synthesis of linkers used in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). [10][14][15][]

-

In ADCs: The hydroxyl group can be used to attach a cytotoxic payload, while the ethynyl group can be clicked onto an azide-modified antibody. The cyclohexane core provides a stable and tunable spacer. [17][][19]* In PROTACs: This molecule can serve as a versatile linker to connect a target-binding ligand and an E3 ligase-recruiting ligand. The stereochemistry of the cyclohexane ring can be used to control the spatial orientation of these two ligands, which is often critical for efficient ternary complex formation and subsequent target degradation. [20][21]

Conclusion